molecular formula C9H19ClN2O3 B14913393 tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride

tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride

Cat. No.: B14913393
M. Wt: 238.71 g/mol
InChI Key: UKAOKELELBYVLF-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate;hydrochloride is a chemical compound with the molecular formula C9H19ClN2O3 and a molecular weight of 238.71 g/mol . This compound is often used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate involves multiple steps. Initially, the corresponding amino alcohol reacts with ethylene oxide under suitable conditions to form 3-(aminomethyl)oxetan-3-ol. This intermediate is then reacted with tert-butoxycarbonyl isocyanate under basic conditions to yield tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and controlled reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases like sodium hydroxide for deprotection and acids for protonation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate depend on the specific reaction conditions and reagents used. For example, deprotection reactions yield the free amine, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound is used to study the effects of oxetane-containing molecules on biological systems. It serves as a precursor for the synthesis of potential pharmaceutical agents .

Industry

In industrial applications, tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate;hydrochloride is unique due to the presence of the oxetane ring and the hydrochloride salt, which can influence its solubility and reactivity. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H19ClN2O3

Molecular Weight

238.71 g/mol

IUPAC Name

tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate;hydrochloride

InChI

InChI=1S/C9H18N2O3.ClH/c1-8(2,3)14-7(12)11-9(4-10)5-13-6-9;/h4-6,10H2,1-3H3,(H,11,12);1H

InChI Key

UKAOKELELBYVLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)CN.Cl

Origin of Product

United States

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